molecular formula C5H2Cl2NNaO2S B15252807 Sodium 2,4-dichloropyridine-3-sulfinate

Sodium 2,4-dichloropyridine-3-sulfinate

Cat. No.: B15252807
M. Wt: 234.03 g/mol
InChI Key: HAWZQOQQGWZORQ-UHFFFAOYSA-M
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Description

Sodium 2,4-dichloropyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H2Cl2NNaO2S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2,4-dichloropyridine-3-sulfinate, typically involves the reaction of corresponding sulfonyl chlorides with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 2,4-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,4-dichloropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: Sodium 2,4-dichloropyridine-3-sulfinate is unique due to the presence of both chlorine and sulfinyl groups, which enhance its reactivity and versatility compared to other chloropyridine derivatives. This makes it particularly valuable in the synthesis of complex organosulfur compounds and in various industrial applications .

Properties

Molecular Formula

C5H2Cl2NNaO2S

Molecular Weight

234.03 g/mol

IUPAC Name

sodium;2,4-dichloropyridine-3-sulfinate

InChI

InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-2-8-5(7)4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

HAWZQOQQGWZORQ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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